molecular formula C18H15FN4 B14204972 1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro- CAS No. 824394-58-3

1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-

Cat. No.: B14204972
CAS No.: 824394-58-3
M. Wt: 306.3 g/mol
InChI Key: UQDQSRCDRGPMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro- typically involves multi-step organic reactions. One common method includes the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization has been reported .

Chemical Reactions Analysis

1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro- undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro- involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as protein kinases and topoisomerases, which are crucial for cell division and proliferation . This inhibition leads to the disruption of cellular processes, resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share the benzimidazole core structure but differ in their substituents, leading to variations in their activities and applications.

Properties

CAS No.

824394-58-3

Molecular Formula

C18H15FN4

Molecular Weight

306.3 g/mol

IUPAC Name

2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C18H15FN4/c1-10-11(2)21-17(20-10)13-5-3-4-6-14(13)18-22-15-8-7-12(19)9-16(15)23-18/h3-9H,1-2H3,(H,20,21)(H,22,23)

InChI Key

UQDQSRCDRGPMQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2C3=NC4=C(N3)C=C(C=C4)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.